Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
The synthesis of 4-carboxy-4-anilidopiperidines has been described in the literature . Previous routes were hampered by the low yield of the target esters as well as the inability to convert the esters to the required free acids . Considerations for large-scale production led to a modified synthesis that utilized a tert-butyl ester of 4-carboxy-4-anilidopiperidines which resulted in a dramatic increase in the overall yield of the target N-propionylated-4-anilidopiperidine-4-carboxylic acids and their corresponding methyl esters .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol. The compound features a piperidine ring substituted with a tetrahydrofuran-2-ylcarbonyl group at one position and a carboxylic acid at another. This unique structure contributes to its potential applications in medicinal chemistry and organic synthesis. The compound is identified by the CAS number 926214-32-6 and is cataloged in various chemical databases, including PubChem and ChemicalBook .
There is no scientific research available on the mechanism of action of THP-PCA.
The chemical reactivity of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can participate in typical acid-base reactions, while the piperidine nitrogen may act as a nucleophile in substitution reactions. Additionally, the carbonyl group in the tetrahydrofuran moiety can undergo nucleophilic addition reactions, making it versatile for further synthetic transformations.
Synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One possible method includes:
These steps may vary based on specific reagents and conditions used in the laboratory.
The uniqueness of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid lies in its combination of a piperidine ring with both a tetrahydrofuran moiety and a carboxylic acid group. This specific arrangement may confer distinct chemical properties and biological activities compared to similar compounds, making it an interesting candidate for further research in medicinal chemistry and drug development.
Interaction studies are crucial for understanding how 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid interacts with biological systems. Preliminary studies could involve:
Such studies would help elucidate its potential therapeutic roles and safety profile.
Several compounds share structural similarities with 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Potential
This comprehensive report details the structural characterization techniques applicable to 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid, a heterocyclic organic compound containing both piperidine and tetrahydrofuran moieties. The structural elucidation of this compound requires sophisticated analytical methods due to its complex molecular architecture and multiple functional groups [1] [2]. Structural Characterization TechniquesSpectroscopic AnalysisNuclear Magnetic Resonance (NMR) SpectroscopyNuclear Magnetic Resonance spectroscopy serves as the cornerstone technique for elucidating the molecular structure of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid. This technique provides detailed information about the connectivity, stereochemistry, and conformational behavior of organic molecules through the analysis of nuclear spin interactions [3]. Proton Nuclear Magnetic Resonance (¹H NMR) AnalysisProton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns for the compound's distinct structural elements. The piperidine ring protons exhibit chemical shifts in the range of 1.6-3.2 ppm, reflecting their aliphatic environment [4] [3]. Specifically, the axial and equatorial protons at the C-2 and C-6 positions of the piperidine ring appear at 2.8-3.2 ppm due to their proximity to the electronegative nitrogen atom [5]. The tetrahydrofuran moiety displays distinctive signals, with the C-2 proton appearing as a multiplet at 5.0-5.2 ppm due to its attachment to both the carbonyl group and the ring oxygen [6] [7]. The remaining tetrahydrofuran protons (C-3, C-4, and C-5) generate complex multiplets in the 1.8-4.2 ppm region, with the C-5 protons showing characteristic downfield shifts at 3.8-4.2 ppm due to their α-position relative to the ether oxygen [8]. The carboxylic acid proton exhibits a broad signal at approximately 10-12 ppm, which disappears upon deuterium oxide exchange, confirming its acidic nature [9]. Integration patterns confirm the expected proton count, with the piperidine ring contributing eight protons and the tetrahydrofuran ring contributing seven protons. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) AnalysisCarbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial information about the carbon framework and electronic environment within the molecule. The carbonyl carbon of the amide linkage appears at 165-175 ppm, characteristic of tertiary amides [10]. The carboxylic acid carbonyl carbon resonates at 175-180 ppm, displaying the typical downfield chemical shift expected for carboxyl groups [9]. The piperidine ring carbons exhibit chemical shifts consistent with saturated heterocyclic systems. The C-2 and C-6 carbons appear at 43-45 ppm, while the C-3 and C-5 carbons resonate at 28-30 ppm [4]. The C-4 carbon, bearing the carboxylic acid substituent, shows a chemical shift of 39-41 ppm [11]. The tetrahydrofuran carbons display characteristic patterns, with the C-2 carbon appearing at 76-78 ppm due to its attachment to oxygen and the carbonyl group [12]. The C-3 and C-4 carbons resonate at 25-28 ppm, while the C-5 carbon appears at 68-70 ppm, reflecting the typical chemical shift pattern for five-membered cyclic ethers [12] [8]. Two-Dimensional Nuclear Magnetic Resonance StudiesAdvanced two-dimensional Nuclear Magnetic Resonance techniques provide essential connectivity information for structural confirmation. Correlation Spectroscopy (COSY) experiments reveal scalar coupling relationships between adjacent protons, enabling the assignment of individual resonances within the piperidine and tetrahydrofuran rings [13]. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct carbon-proton connectivity, facilitating the assignment of carbon signals to their corresponding structural positions [13]. Heteronuclear Multiple Bond Correlation (HMBC) experiments identify long-range carbon-proton correlations across two to four bonds, providing crucial information about the connectivity between the piperidine ring, tetrahydrofuran moiety, and carbonyl groups [13]. These correlations are particularly valuable for confirming the substitution pattern and verifying the proposed molecular structure.
Infrared (IR) SpectroscopyInfrared spectroscopy provides complementary structural information through the identification of characteristic vibrational frequencies associated with specific functional groups within 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid [14] [15]. Carbonyl Stretching VibrationsThe compound exhibits two distinct carbonyl stretching frequencies corresponding to its amide and carboxylic acid functionalities. The amide carbonyl appears at 1670-1640 cm⁻¹, characteristic of tertiary amides where electron delocalization from nitrogen into the carbonyl system reduces the bond order and lowers the stretching frequency [14] [10]. This frequency range is consistent with N-substituted amides derived from piperidine systems . The carboxylic acid carbonyl displays a stronger absorption at 1730-1700 cm⁻¹, reflecting the higher bond order and reduced electron density compared to the amide carbonyl [9] [14]. The exact position within this range depends on the degree of hydrogen bonding and molecular association in the solid state. Hydroxyl and Amine Stretching RegionsThe carboxylic acid hydroxyl group generates a broad, medium-intensity absorption spanning 3300-2400 cm⁻¹ [14] [15]. This broad absorption results from extensive hydrogen bonding between carboxyl groups in the solid state, creating a complex network of intermolecular interactions [9]. The breadth and intensity of this absorption provide information about the hydrogen bonding environment and crystal packing arrangement. Aliphatic Carbon-Hydrogen Stretching VibrationsThe saturated carbon-hydrogen bonds within both the piperidine and tetrahydrofuran rings produce strong absorptions in the 3000-2850 cm⁻¹ region [14] [17]. These absorptions appear as multiple peaks due to the presence of both methylene and methine groups with slightly different vibrational frequencies. The relative intensities reflect the abundance of aliphatic protons within the molecular structure. Carbon-Nitrogen and Carbon-Oxygen Stretching VibrationsThe carbon-nitrogen bonds within the piperidine ring and amide linkage generate medium to strong absorptions in the 1250-1000 cm⁻¹ region [14] [15]. These vibrations are often coupled with other molecular motions, resulting in complex absorption patterns that require careful interpretation. The carbon-oxygen bonds within the tetrahydrofuran ring and carboxylic acid group produce strong absorptions in the 1300-1000 cm⁻¹ region [14]. The ether carbon-oxygen stretches typically appear at higher frequencies (1200-1000 cm⁻¹) compared to the carboxylic acid carbon-oxygen stretch.
Mass Spectrometry (MS)Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid [18] [19]. Molecular Ion and Ionization PatternsUnder electrospray ionization conditions, the compound readily forms protonated molecular ions [M+H]⁺ at m/z 228, corresponding to the molecular weight of 227.26 g/mol [1] [2]. The ionization occurs preferentially at the piperidine nitrogen due to its basic character, generating stable ammonium-type ions suitable for further fragmentation studies [19] [20]. The molecular ion peak intensity varies depending on ionization conditions and collision energies. Under gentle ionization conditions, the molecular ion remains prominent, while higher energy conditions promote extensive fragmentation, potentially diminishing the molecular ion signal [18]. Characteristic Fragmentation PathwaysThe compound undergoes predictable fragmentation patterns consistent with its functional group composition. Alpha-cleavage adjacent to the carbonyl groups represents the primary fragmentation mechanism [18] [21]. Loss of the carboxyl group (-COOH, 45 mass units) generates a prominent fragment ion at m/z 183, reflecting the stability of the resulting species after carboxylic acid elimination [22] [23]. Loss of the entire tetrahydrofuran moiety (-72 mass units) produces a fragment ion at m/z 156, corresponding to the piperidine-4-carboxylic acid portion of the molecule [24] [25]. This fragmentation provides direct evidence for the tetrahydrofuran substitution pattern and confirms the connectivity between the two ring systems. The piperidine ring itself can undergo fragmentation to generate characteristic ions at m/z 84, corresponding to the intact piperidine unit [26] [27]. Additionally, the tetrahydrofuran fragment appears at m/z 72, though typically with lower intensity due to its neutral character [24] [28]. McLafferty rearrangement processes may occur if appropriate hydrogen atoms are available for transfer, generating additional fragment ions that provide structural information about the carbon skeleton arrangement [18] [21]. Tandem Mass Spectrometry AnalysisTandem mass spectrometry (MS/MS) experiments enable detailed fragmentation pathway elucidation through collision-induced dissociation of selected precursor ions [19]. Fragmentation of the molecular ion [M+H]⁺ at m/z 228 produces a characteristic spectrum dominated by the loss of small neutral molecules such as water, carbon dioxide, and the carboxyl group. Higher-order fragmentation (MS³) of selected fragment ions provides additional structural confirmation and helps distinguish between potential isomeric structures. The fragmentation patterns are consistent with the proposed structure and exclude alternative connectivity arrangements [29].
Crystallographic Studies and X-ray Diffraction AnalysisX-ray crystallography represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid [11] [30]. While specific crystallographic data for this exact compound are not available in the current literature, extensive studies on related piperidine-4-carboxylic acid derivatives provide valuable insights into expected structural features [31] [32]. Crystal System and Space Group DeterminationPiperidine-4-carboxylic acid derivatives typically crystallize in common space groups such as P21/c (monoclinic) or Pbca (orthorhombic), reflecting the hydrogen bonding capabilities of the carboxylic acid functionality [30] [31]. The presence of both hydrogen bond donors and acceptors within the molecular structure promotes the formation of extensive hydrogen bonding networks that influence crystal packing arrangements [33]. Temperature-dependent studies of related compounds reveal phase transitions associated with changes in hydrogen bonding patterns [11] [32]. These transitions often involve reorientation of the carboxylic acid group and modifications in the intermolecular hydrogen bonding network without significant changes to the piperidine ring conformation [32]. Molecular Conformation and Ring GeometryThe piperidine ring in crystalline piperidine carboxylic acid derivatives invariably adopts a chair conformation, representing the most stable arrangement for six-membered saturated heterocycles [34] [31]. The carboxylic acid substituent preferentially occupies an equatorial position to minimize steric interactions and maximize hydrogen bonding opportunities [31] [33]. The tetrahydrofuran ring exhibits conformational flexibility between envelope and twist conformations, with the specific arrangement influenced by crystal packing forces and intermolecular interactions [35]. The five-membered ring typically shows lower puckering amplitudes compared to six-membered rings due to reduced ring strain. Bond lengths and angles within the molecule conform to expected values for organic heterocycles. The carbon-nitrogen bond lengths in the piperidine ring typically range from 1.45-1.50 Å, while carbon-oxygen bonds in the tetrahydrofuran ring span 1.42-1.45 Å [11] [30]. The amide carbonyl carbon-oxygen bond length (approximately 1.23 Å) is shorter than the carboxylic acid carbonyl bond (approximately 1.25 Å) due to differences in electron delocalization [31]. Hydrogen Bonding Patterns and Supramolecular AssemblyThe carboxylic acid functionality serves as both a hydrogen bond donor and acceptor, creating opportunities for multiple intermolecular interactions [31] [33]. Common hydrogen bonding motifs include carboxylic acid dimers with R₂²(8) graph-set notation, where two carboxylic acid groups form a cyclic hydrogen bonded arrangement [11]. In hydrated crystal forms, water molecules often bridge between carboxylic acid groups and nitrogen atoms, creating extended hydrogen bonding networks that stabilize specific crystal forms [32]. The transition between hydrated and anhydrous forms occurs at elevated temperatures, accompanied by structural rearrangements to accommodate the loss of water molecules [11] [32]. The piperidine nitrogen can participate in hydrogen bonding when protonated, forming N-H···O interactions with carboxylate oxygen atoms [31] [33]. These interactions contribute to the overall stability of the crystal structure and influence the orientation of molecular units within the crystal lattice. Thermal Analysis and Structural StabilityDifferential scanning calorimetry studies of related compounds reveal melting points and phase transition temperatures that correlate with hydrogen bonding strength and crystal packing efficiency [11] [36]. Thermogravimetric analysis provides information about dehydration processes and thermal decomposition pathways [36]. Variable temperature X-ray diffraction studies demonstrate the evolution of unit cell parameters and structural features as a function of temperature [32]. These studies reveal the thermal expansion behavior and identify temperature ranges where phase transitions occur.
Chromatographic Methods for Purity and Isomer SeparationChromatographic techniques serve essential roles in the analytical characterization of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid, providing methods for purity assessment, isomer separation, and quantitative analysis [37] [38]. The compound's multiple functional groups and potential for stereoisomerism necessitate sophisticated separation methods. High-Performance Liquid Chromatography (HPLC) AnalysisHigh-Performance Liquid Chromatography represents the primary method for purity analysis and quantitative determination of the compound [38] [39]. Reversed-phase chromatography using C18 stationary phases provides effective retention and separation based on hydrophobic interactions between the organic moieties and the stationary phase [38]. Mobile phase composition typically consists of acetonitrile-water or methanol-water gradients with acidic modifiers such as formic acid or trifluoroacetic acid [37] [38]. The acidic conditions protonate the piperidine nitrogen, enhancing peak shape and retention reproducibility. Gradient elution programs optimize separation efficiency while maintaining reasonable analysis times [38]. Detection methods include ultraviolet absorption at 220 nm for general detection and 254 nm for aromatic systems [38]. The carboxylic acid and amide chromophores provide adequate sensitivity for quantitative analysis. Mass spectrometric detection enhances specificity and enables structural confirmation of separated components [37]. Retention times depend on column temperature, mobile phase composition, and flow rate. Typical analysis times range from 10-20 minutes using standard analytical columns (4.6 × 150 mm, 5 μm particle size) [38]. Method validation includes assessment of linearity, accuracy, precision, and detection limits according to pharmaceutical analytical standards [40]. Chiral Chromatography for Stereoisomer ResolutionThe presence of chiral centers within both the tetrahydrofuran and piperidine moieties creates potential for multiple stereoisomers that require specialized separation methods [37]. Chiral stationary phases based on cyclodextrin derivatives, cellulose esters, or protein phases enable enantiomer separation [41]. Normal-phase chiral chromatography using polysaccharide-based columns provides effective separation of enantiomers and diastereomers [41]. Mobile phases typically consist of hexane-alcohol mixtures with polar modifiers to optimize selectivity and peak shape. Temperature control maintains consistent separation performance and reproducible retention times [37]. Supercritical fluid chromatography using chiral stationary phases offers rapid analysis times and environmental advantages compared to traditional liquid chromatography methods [37]. Carbon dioxide-based mobile phases with alcoholic modifiers provide excellent separation efficiency for many chiral pharmaceutical compounds. Detection of enantiomers requires either chiral derivatization followed by conventional detection or coupling with polarimetric detection systems [3]. Circular dichroism detection provides direct measurement of optical activity and enables absolute configuration determination. Gas Chromatography-Mass Spectrometry (GC-MS) ApplicationsGas chromatography provides complementary analytical information through different separation mechanisms based on volatility and molecular interactions with the stationary phase [39]. Derivatization may be necessary to enhance volatility and thermal stability of the carboxylic acid functionality. Methylation or silylation derivatization converts the carboxylic acid to more volatile ester or silyl ether derivatives suitable for gas chromatographic analysis [42]. These derivatives often provide enhanced mass spectral fragmentation patterns that aid in structural characterization [42]. Temperature programming optimizes separation of the derivatized compound from potential impurities and degradation products [39]. Typical programs begin at 50-100°C and increase at 10-20°C/min to final temperatures of 250-300°C, depending on the specific derivative employed. Mass spectrometric detection provides molecular weight confirmation and fragmentation pattern analysis for structural verification [39]. Electron ionization generates reproducible fragmentation patterns suitable for library searching and compound identification. Ion-Exchange Chromatography for Ionic SpeciesThe carboxylic acid functionality enables separation using ion-exchange chromatography under appropriate pH conditions [43]. Anion-exchange stationary phases retain the carboxylate form of the compound at alkaline pH, enabling separation from neutral and cationic impurities [43]. Strong anion-exchange resins provide robust retention of carboxylic acids across a wide pH range [43]. Elution typically employs salt gradients or pH gradients to achieve controlled release of retained compounds. Buffer selection maintains pH stability and preserves compound integrity during analysis. Weak anion-exchange phases offer gentler separation conditions suitable for pH-sensitive compounds [43]. These phases operate effectively in the pH range 2-9, providing flexibility in method development and optimization. Detection methods include conductivity measurement for universal detection of ionic species and ultraviolet absorption for compounds containing chromophoric groups [43]. Suppressed conductivity detection enhances sensitivity by reducing background conductance from buffer salts.
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Dates
Last modified: 08-15-2023
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